molecular formula C13H12O2 B108095 3-Phenoxybenzyl alcohol CAS No. 13826-35-2

3-Phenoxybenzyl alcohol

Cat. No. B108095
Key on ui cas rn: 13826-35-2
M. Wt: 200.23 g/mol
InChI Key: KGANAERDZBAECK-UHFFFAOYSA-N
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Patent
US03978140

Procedure details

A 500-milliliter, 4-necked glass reaction vessel equipped with a magnetic stirring bar, pressure-equalizing addition funnel, thermometer, and reflux condenser vented to a mercury bubbler was charged with 9.6 grams (0.248 mole plus 5% excess) of sodium borohydride and 64 grams (0.30 mole) of m-phenoxybenzoic acid and flushed 10 minutes with dry nitrogen. The reaction vessel was cooled in an external ice/water bath as 0.2 liter of tetrahydrofuran was added dropwise followed by 40.6 milliliters (0.33 mole) of boron trifluoride diethyl etherate over a 1 hour period while maintaining a temperature of 0°-10°C. The reaction mixture was then stirred for 12 hours at 20°C followed by 2 hours at 40°C. The product was isolated using a procedure similar to that described in Example 1 giving 48 grams (80% yield) of m-phenoxybenzyl alcohol, n20D 1.5935.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[O:3]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](O)=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.B(F)(F)F.CCOCC>[Hg]>[O:3]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[CH2:13][OH:14])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
64 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
40.6 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 12 hours at 20°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-milliliter, 4-necked glass reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar, pressure-equalizing addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, and reflux condenser
CUSTOM
Type
CUSTOM
Details
flushed 10 minutes with dry nitrogen
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled in an external ice/water bath as 0.2 liter of tetrahydrofuran
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 0°-10°C
WAIT
Type
WAIT
Details
followed by 2 hours at 40°C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was isolated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(CO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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